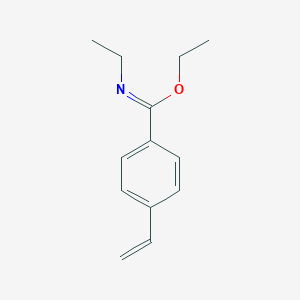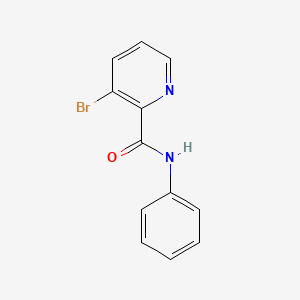
2-Pyridinecarboxamide, 3-bromo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, 3-bromo-N-phenyl- is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a bromine atom at the 3-position, and a phenyl group attached to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridinecarboxamide followed by the introduction of the phenyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 3-bromo-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.
Scientific Research Applications
2-Pyridinecarboxamide, 3-bromo-N-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, 2-Pyridinecarboxamide, 3-bromo-N-phenyl- is explored for its potential as a drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxamide, 3-chloro-N-phenyl-: Similar structure with a chlorine atom instead of bromine.
2-Pyridinecarboxamide, 3-iodo-N-phenyl-: Similar structure with an iodine atom instead of bromine.
2-Pyridinecarboxamide, 3-fluoro-N-phenyl-: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- lies in the presence of the bromine atom, which imparts distinct chemical reactivity and properties. Bromine is more reactive than chlorine and less reactive than iodine, making it a versatile substituent for various chemical transformations. The compound’s unique reactivity and properties make it a valuable tool in chemical and biological research.
Properties
CAS No. |
188677-47-6 |
|---|---|
Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
3-bromo-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI Key |
HKGBFKZLMHGRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
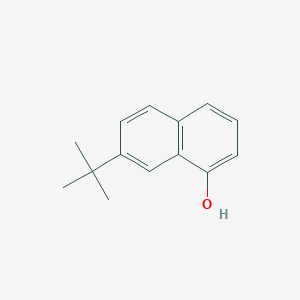
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
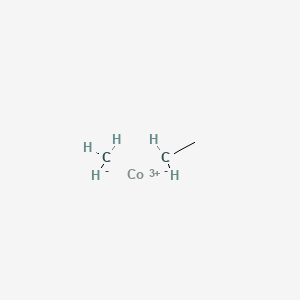
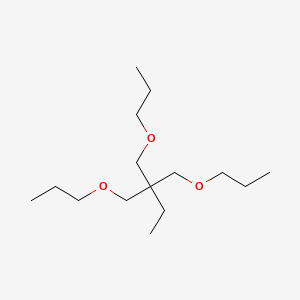
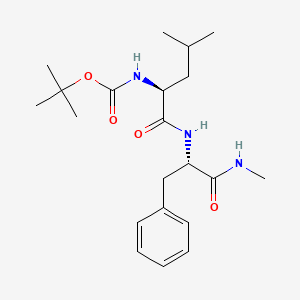
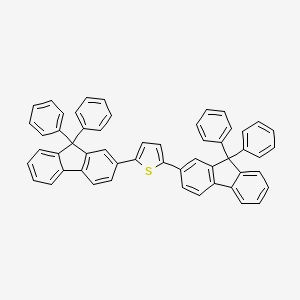
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
![2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]](/img/structure/B12569132.png)
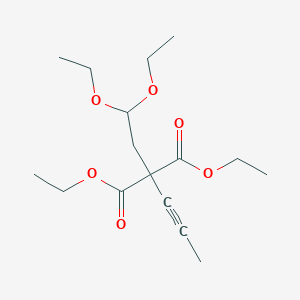
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
